molecular formula C6H9NO2S B1420803 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol CAS No. 1211507-83-3

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B1420803
CAS No.: 1211507-83-3
M. Wt: 159.21 g/mol
InChI Key: CPBLBIZMGLWKAW-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is an organic compound characterized by the presence of a thiazole ring and a methoxy group.

Scientific Research Applications

2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 1,3-thiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is unique due to its specific combination of a methoxy group and a thiazole ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methoxy-1-(1,3-thiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-4-5(8)6-7-2-3-10-6/h2-3,5,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBLBIZMGLWKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=NC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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